molecular formula C14H13N3O4 B14267054 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 163418-56-2

2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol

Cat. No.: B14267054
CAS No.: 163418-56-2
M. Wt: 287.27 g/mol
InChI Key: RGPPJAGFEXPGIG-UHFFFAOYSA-N
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Description

2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a diazenyl group, which is further connected to a phenoxyethanol moiety. This compound is known for its vibrant color and is often used in dye and pigment industries due to its azo linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol typically involves a diazotization reaction followed by coupling with a phenol derivative. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-phenoxyethanol under basic conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol involves its interaction with molecular targets through its azo linkage. The compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
  • 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
  • 2-[(E)-(4-Nitrophenyl)diazenyl]aniline

Uniqueness

2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol stands out due to its unique combination of a phenoxyethanol moiety with an azo linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dyeing characteristics and reactivity .

Properties

163418-56-2

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-[4-[(4-nitrophenyl)diazenyl]phenoxy]ethanol

InChI

InChI=1S/C14H13N3O4/c18-9-10-21-14-7-3-12(4-8-14)16-15-11-1-5-13(6-2-11)17(19)20/h1-8,18H,9-10H2

InChI Key

RGPPJAGFEXPGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCO)[N+](=O)[O-]

Origin of Product

United States

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